Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and potential reactivity. Unfortunately, the specific molecular structure analysis for “Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can provide important insights into its behavior under various conditions. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the sources retrieved .Scientific Research Applications
Synthetic Chemistry and Catalysis
Benzothiophene derivatives are pivotal in synthetic chemistry for constructing complex molecules. Studies such as the development of a general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes demonstrate the versatility of benzothiophene scaffolds in organic synthesis, facilitating the introduction of functional groups that are critical for further chemical transformations (Sheng, Fan, & Wu, 2014).
Environmental Science and Bioremediation
In environmental science, the microbial degradation of benzothiophene compounds is of interest for bioremediation purposes. Research on aerobic microbial cometabolism of benzothiophenes has shown that certain microbial strains can transform these compounds, suggesting pathways for the bioremediation of sulfur-containing pollutants in the environment (Fedorak & Grbìc-Galìc, 1991).
Green Chemistry and Catalysis
The oxidative desulfurization (ODS) of fuel, employing benzothiophene derivatives as model compounds, highlights the application of green chemistry principles in reducing sulfur content in fuels. Studies on catalytic oxidative desulfurization indicate that certain catalysts can effectively remove sulfur from diesel, contributing to cleaner fuel production processes (Chica, Corma, & Domine, 2006).
Mechanism of Action
properties
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-11-8-9-13(14(10-11)24-2)19-27(21,22)17-12-6-4-5-7-15(12)26-16(17)18(20)25-3/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKNDOPWCKVPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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